REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]2[NH:9][C:10]([CH2:12]O)=[CH:11][C:4]=12>CO.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]2[NH:9][C:10]([CH3:12])=[CH:11][C:4]=12 |f:2.3.4|
|
Name
|
|
Quantity
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0.9 g
|
Type
|
reactant
|
Smiles
|
COC1=C2C(=NC=C1)NC(=C2)CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 36 h
|
Duration
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36 h
|
Type
|
CUSTOM
|
Details
|
The acidic mixture was quenched with 1N NaOH solution
|
Type
|
FILTRATION
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Details
|
Filtration
|
Type
|
CONCENTRATION
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Details
|
through celite, concentration and purification on silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=NC=C1)NC(=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |